Sodium [1,1'-biphenyl]-2-sulfinate

Catalog No.
S13345393
CAS No.
M.F
C12H9NaO2S
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium [1,1'-biphenyl]-2-sulfinate

Product Name

Sodium [1,1'-biphenyl]-2-sulfinate

IUPAC Name

sodium;2-phenylbenzenesulfinate

Molecular Formula

C12H9NaO2S

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C12H10O2S.Na/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14);/q;+1/p-1

InChI Key

PFCKAAARHACPSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)[O-].[Na+]

Sodium [1,1'-biphenyl]-2-sulfinate is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a biphenyl structure. Its chemical formula is C12H10O2S\text{C}_{12}\text{H}_{10}\text{O}_2\text{S}, and it is classified under biphenyls and derivatives. The compound features two benzene rings connected by a single bond, with a sulfinic acid group (-SO₂Na) at the para position relative to one of the phenyl rings. This structural configuration imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

, primarily acting as a sulfonylating agent. It can undergo:

  • Oxysulfonylation: In the presence of catalysts such as boron trifluoride etherate, sodium [1,1'-biphenyl]-2-sulfinate can react with alkynes to form β-keto sulfones through radical pathways, showcasing its utility in synthesizing complex organic molecules .
  • Formation of Thiosulfonates: The compound can also generate thiosulfonates via radical mechanisms when subjected to specific reaction conditions .
  • S–S, N–S, and C–S Bond Formation: Sodium [1,1'-biphenyl]-2-sulfinate serves as a versatile reagent for forming various organosulfur compounds through different bond-forming reactions .

Sodium [1,1'-biphenyl]-2-sulfinate exhibits notable biological activity. It acts as a substrate for specific enzymes involved in the desulfurization pathways of sulfur-containing compounds. For instance, it has been reported to participate in the oxidative desulfurization of dibenzothiophene, converting it into less toxic products while facilitating the removal of sulfur without breaking carbon-carbon bonds . This property highlights its potential application in bioremediation and environmental chemistry.

Several synthesis methods for sodium [1,1'-biphenyl]-2-sulfinate have been developed:

  • Direct Sulfonation: Biphenyl can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfinic acid group, followed by neutralization with sodium hydroxide or sodium carbonate .
  • Radical Reactions: Utilizing radical initiators or catalysts can facilitate the formation of sodium [1,1'-biphenyl]-2-sulfinate from appropriate precursors under controlled conditions .
  • Multicomponent Reactions: Recent advancements have shown that sodium sulfinates can be synthesized through multicomponent reactions involving various substrates to yield functionalized sulfinates efficiently .

Sodium [1,1'-biphenyl]-2-sulfinate finds applications across several fields:

  • Organic Synthesis: It serves as a key reagent in synthesizing sulfonamides, sulfides, and sulfones due to its ability to introduce sulfonyl groups into organic molecules .
  • Pharmaceutical Chemistry: Its role as an intermediate in drug synthesis positions it as a valuable compound in pharmaceutical research and development.
  • Environmental Chemistry: The compound's ability to facilitate desulfurization processes makes it useful in environmental applications aimed at reducing sulfur emissions from industrial processes .

Interaction studies involving sodium [1,1'-biphenyl]-2-sulfinate have focused on its reactivity with various biological molecules and synthetic substrates. Research indicates that this compound can interact with cytochrome P450 enzymes during metabolic processes, influencing its bioavailability and toxicity profiles. Additionally, its interactions with other organosulfur compounds have been explored to understand its role in complex biochemical pathways .

Sodium [1,1'-biphenyl]-2-sulfinate shares structural and functional similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Sodium SulfinateContains a simple sulfonate groupCommonly used as a reagent for sulfonation reactions
1,2-BenzenedithiolContains two thiol groupsExhibits different reactivity due to thiol functional groups
Sodium PhenylsulfinatePhenyl group attached to a sulfonateUsed primarily for phenylation reactions
Sodium 4-MethylbenzenesulfinateMethyl-substituted phenyl groupOffers altered electronic properties affecting reactivity
Sodium 2-HydroxybiphenylsulfinateHydroxy group on biphenylShows different biological activities compared to sodium [1,1'-biphenyl]-2-sulfinate

The uniqueness of sodium [1,1'-biphenyl]-2-sulfinate lies in its biphenyl structure combined with the sulfinic acid functionality, which allows for specific reactivity patterns not observed in simpler sulfonates or other organosulfur compounds.

Sodium [1,1'-biphenyl]-2-sulfinate belongs to the class of aromatic sulfinate salts, featuring a sodium counterion paired with the deprotonated form of [1,1'-biphenyl]-2-sulfinic acid. The compound’s molecular structure consists of two phenyl rings connected by a single bond (biphenyl system), with a sulfinate (-SO₂⁻) group attached to the second carbon of one ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₂H₉NaO₂S
Molecular Weight240.3 g/mol
Purity (Commercial)≥95%
Storage ConditionsRoom temperature, inert gas

The sulfinate group’s electron-withdrawing nature induces partial positive charge on adjacent carbon atoms, making these sites susceptible to nucleophilic attack. This electronic profile underpins the compound’s utility in cross-coupling reactions and C–S bond-forming processes.

Historical Context and Discovery

While biphenyl derivatives have been studied since the 19th century, the specific synthesis of sodium [1,1'-biphenyl]-2-sulfinate was first reported in the early 2000s alongside advances in directed ortho-metalation strategies. Early patents from 2008–2015 describe its preparation via sulfination of 2-bromobiphenyl using sodium sulfite under palladium catalysis. Database records indicate its initial PubChem registration in 2016 (CID 23691994), with structural characterization completed by 2019. The compound’s discontinuation from commercial catalogs after 2023 highlights challenges in large-scale production despite its synthetic value.

Significance in Organic Chemistry

As a shelf-stable sulfinate salt, this compound addresses historical limitations in handling gaseous sulfur dioxide or unstable sulfinic acids during synthesis. Its applications span three key areas:

  • Cross-Coupling Reactions: The sulfinate group undergoes nickel- or palladium-catalyzed coupling with aryl halides to form biaryl sulfones, as demonstrated in the synthesis of polychlorinated biphenyl (PCB) analogs.
  • Nucleophilic Aromatic Substitution: The sodium sulfinate moiety displaces leaving groups on electron-deficient arenes, enabling regioselective functionalization.
  • Polymer Chemistry: Incorporation into conductive polymers enhances thermal stability while maintaining π-conjugation, as shown in poly(biphenyl sulfone) electrolytes for lithium-ion batteries.

Research Objectives and Scope

This review evaluates the compound’s synthetic accessibility, reaction mechanisms, and unexplored applications. Critical gaps include:

  • Optimization of catalytic systems for enantioselective sulfinate couplings
  • Development of flow chemistry protocols to improve reaction scalability
  • Exploration of photoredox activation pathways for C–H sulfination

Subsequent sections analyze these aspects through experimental data and theoretical modeling.

Molecular Structure and Properties

Structural Features

Sodium [1,1'-biphenyl]-2-sulfinate exhibits a distinctive molecular architecture characterized by two phenyl rings connected via a single carbon-carbon bond, with a sulfinate group positioned at the ortho location relative to the inter-ring linkage [1] [2]. The molecular formula is C₁₂H₉NaO₂S, with a molecular weight of 240.25 grams per mole [3] [4]. The compound features a sulfur atom in the +4 oxidation state, forming a sulfinate functional group (SO₂⁻) that is ionically bonded to a sodium cation [5] [6].

The biphenyl backbone consists of two benzene rings linked at the 1,1' positions, creating a conjugated aromatic system [7]. The sulfinate substituent at the 2-position introduces significant electronic and steric effects due to its proximity to the inter-ring bond [8]. The molecular geometry exhibits a non-planar conformation between the two phenyl rings, with the dihedral angle influenced by the ortho-substitution pattern [8]. The sulfinate group contains a pyramidal sulfur center with two oxygen atoms, one bearing a formal negative charge that is balanced by the sodium cation [5].

Physical Properties

Sodium [1,1'-biphenyl]-2-sulfinate exists as a crystalline solid under standard conditions, typically appearing as white to off-white crystals [9]. The compound demonstrates high water solubility due to its ionic nature, facilitating hydration through strong dipole interactions between the sulfinate anion and water molecules [10]. The molecular weight of 240.25 grams per mole reflects the combined mass of the organic sulfinate anion and the sodium counterion [3] [4].

The compound exhibits sensitivity to oxidation in air, a characteristic property of sulfinate compounds that can undergo transformation to the corresponding sulfonate through aerial oxidation [6]. The thermal stability is moderate, with decomposition temperatures typically observed above 200°C, though specific thermal decomposition data for the 2-position isomer requires further experimental determination [10]. The ionic character contributes to relatively high melting points compared to neutral organic compounds of similar molecular weight [9].

PropertyValue/Description
Molecular FormulaC₁₂H₉NaO₂S
Molecular Weight240.25 g/mol
Physical StateCrystalline solid
ColorWhite to off-white
Water SolubilityHigh (ionic compound)
Air StabilitySensitive to oxidation
Sulfur Oxidation State+4

Spectroscopic Characteristics

The infrared spectroscopic profile of sodium [1,1'-biphenyl]-2-sulfinate displays characteristic absorption bands that confirm the presence of the sulfinate functional group and aromatic biphenyl system [12]. The sulfur-oxygen stretching vibrations typically appear in the region of 1190-1150 cm⁻¹, representing the asymmetric and symmetric S=O stretching modes [12]. The carbon-sulfur bond stretching vibrations are observed in the range of 914-895 cm⁻¹, providing additional confirmation of the sulfinate structure [12].

Aromatic carbon-carbon stretching vibrations manifest in the characteristic range of 1594-1489 cm⁻¹, indicative of the conjugated biphenyl system [12]. The aromatic carbon-hydrogen stretching modes appear in the higher frequency region around 3000-3100 cm⁻¹, while aromatic carbon-hydrogen bending vibrations are typically observed in the 700-900 cm⁻¹ region [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [14] [15]. In proton nuclear magnetic resonance spectra, the aromatic hydrogen atoms appear in the characteristic downfield region between 7.0-8.0 parts per million [13]. The ortho-substitution pattern creates distinctive splitting patterns that differ from the meta and para isomers due to the proximity of the sulfinate group to the aromatic protons [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the 120-140 parts per million range, with the sulfur-bearing carbon exhibiting a characteristic chemical shift that reflects the electron-withdrawing nature of the sulfinate group [13]. The quaternary carbon at the inter-ring junction displays a distinct signal that can be used for structural confirmation [15].

Mass spectrometric analysis typically shows the molecular ion peak at mass-to-charge ratio 240, corresponding to the intact molecular ion [16]. Characteristic fragmentation patterns include the loss of sulfur dioxide (64 mass units), yielding fragment ions that correspond to the biphenyl backbone [16]. Ultraviolet-visible spectroscopy exhibits absorption bands in the 250-300 nanometer region, characteristic of π-π* transitions in the biphenyl chromophore [8].

Nomenclature and Classification

International Union of Pure and Applied Chemistry Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as sodium 2-phenylbenzenesulfinate [2] [5]. This nomenclature follows the standard approach for naming sulfinate salts, where the anionic portion is derived from the corresponding sulfinic acid by replacing the acidic hydrogen with the metal cation [2]. The systematic name reflects the structural arrangement where the sulfinate group is attached to the 2-position of one phenyl ring, which itself bears a phenyl substituent at the 1-position [5].

An alternative systematic designation is 2-phenylbenzenesulfinate sodium salt, which emphasizes the salt nature of the compound [17]. The International Union of Pure and Applied Chemistry system recognizes the biphenyl framework through the notation [1,1'-biphenyl]-2-sulfinate, sodium salt, which explicitly indicates the connectivity between the two phenyl rings and the position of the sulfinate substituent [1] [2].

Common Names and Synonyms

The compound is commonly referred to by several synonymous names that reflect different aspects of its structure and chemical heritage [18] [5]. Biphenyl-2-sulfinate sodium salt represents a simplified nomenclature that emphasizes the biphenyl core structure [18]. The designation sodium biphenyl-2-sulfinate follows conventional naming patterns for sodium salts of organic acids [5].

In chemical databases and commercial sources, the compound may appear under various registry designations, though a specific Chemical Abstracts Service number has not been universally assigned for the 2-position isomer [19]. Related terminology includes ortho-biphenylsulfinate sodium salt, which uses positional descriptors common in aromatic chemistry [18]. The systematic identifier 2-(phenyl)benzenesulfinate sodium emphasizes the substitution pattern on the benzene ring [5].

Classification in Chemical Taxonomy

Sodium [1,1'-biphenyl]-2-sulfinate belongs to the broad class of organosulfur compounds, specifically within the sulfinate subcategory [20] [21]. Sulfinates represent a distinct functional group class characterized by sulfur in the +4 oxidation state, positioned between sulfides (+2) and sulfonates (+6) in the oxidation hierarchy [6] [21]. The compound fits within the organosulfur taxonomy as an aromatic sulfinate, distinguishing it from aliphatic sulfinate compounds [21].

From a structural classification perspective, the compound is categorized as a biphenyl derivative, placing it within the broader family of polycyclic aromatic compounds [7] [22]. The biphenyl framework consists of two benzene rings linked through a carbon-carbon single bond, representing a fundamental structural motif in organic chemistry [7]. This classification is significant for understanding the compound's chemical reactivity and potential applications [22].

The ionic nature of the compound places it within the category of organic salts, specifically metal sulfinates [23]. This classification influences the compound's physical properties, including solubility, thermal behavior, and spectroscopic characteristics [23]. The sodium cation contributes to the compound's classification as an alkali metal salt of an organic acid derivative [6].

Isomeric Forms

Position Isomers

Sodium [1,1'-biphenyl]-2-sulfinate exhibits positional isomerism with respect to the placement of the sulfinate group on the biphenyl framework [24] [25]. The three primary positional isomers correspond to sulfinate substitution at the ortho (2-position), meta (3-position), and para (4-position) relative to the inter-ring carbon-carbon bond [25]. Each positional isomer maintains the same molecular formula C₁₂H₉NaO₂S and molecular weight of 240.25 grams per mole, but differs significantly in structural characteristics and properties [3] [26].

The ortho isomer (2-position) features the sulfinate group adjacent to the inter-ring linkage, creating potential steric interactions and unique electronic effects [24]. This positioning influences the dihedral angle between the two phenyl rings and affects the overall molecular conformation [8]. The proximity of the sulfinate group to the inter-ring bond introduces significant steric hindrance that can impact chemical reactivity patterns [24].

The meta isomer (3-position) positions the sulfinate group one carbon removed from the inter-ring junction, resulting in intermediate electronic effects compared to the ortho and para isomers [24]. This positioning reduces steric interactions while maintaining moderate electronic communication between the sulfinate group and the biphenyl π-system [25]. The meta arrangement typically exhibits different spectroscopic signatures and reactivity patterns compared to the ortho and para forms [24].

The para isomer (4-position) places the sulfinate group directly opposite the inter-ring bond, maximizing electronic conjugation through the aromatic system [3] [24]. This isomer, with Chemical Abstracts Service number 131419-12-0, represents the most extensively studied member of the positional isomer series [3] [26]. The para positioning allows for optimal electronic communication between the sulfinate substituent and the extended π-system [25].

PositionSystematic NameStructural Characteristics
ortho (2-position)Sodium [1,1'-biphenyl]-2-sulfinateSulfinate adjacent to inter-ring bond, steric interactions
meta (3-position)Sodium [1,1'-biphenyl]-3-sulfinateIntermediate electronic effects, reduced steric hindrance
para (4-position)Sodium [1,1'-biphenyl]-4-sulfinateMaximum electronic conjugation, CAS 131419-12-0

Structural Analogs

Structural analogs of sodium [1,1'-biphenyl]-2-sulfinate encompass compounds that share similar molecular frameworks while incorporating systematic structural modifications [27] [28]. Hydroxylated derivatives represent an important class of analogs, exemplified by 2'-hydroxybiphenyl-2-sulfinate, which incorporates a hydroxyl group on the second phenyl ring [29] [30]. This analog, with Chemical Abstracts Service number 77136-31-3, plays a significant role in biodesulfurization pathways and exhibits distinct biochemical properties [17] [28].

Sulfonate analogs, where the sulfinate group is oxidized to the +6 oxidation state, constitute another important structural class [10] [31]. Sodium [1,1'-biphenyl]-2-sulfonate represents the direct oxidation product of the target compound and exhibits enhanced stability toward aerial oxidation [10]. The electronic and steric properties differ significantly due to the increased oxidation state of sulfur and the resulting changes in molecular geometry [19].

Biphenyl derivatives bearing different functional groups at the 2-position provide additional structural analogs for comparative studies [32] [22]. Examples include 2-biphenylcarboxylic acid, 2-biphenylphosphonic acid, and various halogenated derivatives [22]. These compounds maintain the biphenyl backbone while exploring different electronic and steric effects through functional group variation [32].

Disubstituted analogs incorporating multiple sulfinate groups represent more complex structural variants [33]. Compounds such as biphenyl-2,2'-disulfinate and biphenyl-4,4'-disulfinate provide insights into the effects of multiple sulfinate substitution on molecular properties and reactivity [34] [33]. These analogs are particularly relevant for understanding intermolecular interactions and potential applications in materials science [34].

Comparative Analysis with Related Compounds

Comparative analysis of sodium [1,1'-biphenyl]-2-sulfinate with related compounds reveals distinct structure-property relationships that influence chemical behavior and potential applications [24] [35]. The ortho positioning of the sulfinate group creates unique steric and electronic environments compared to meta and para isomers [24]. Electronic effects manifest through different resonance contributions and inductive influences, affecting both spectroscopic properties and chemical reactivity [25].

Comparison with the para isomer (sodium [1,1'-biphenyl]-4-sulfinate) highlights the significance of substitution patterns in biphenyl chemistry [3] [24]. The para isomer exhibits enhanced electronic conjugation through the extended π-system, resulting in different ultraviolet-visible absorption characteristics and potentially different chemical stability profiles [8]. The ortho isomer's proximity to the inter-ring bond introduces conformational constraints that are absent in the para analog [8].

Analysis relative to sulfonate analogs demonstrates the impact of sulfur oxidation state on molecular properties [10] [23]. Sulfonates generally exhibit greater thermal stability and resistance to reduction compared to sulfinates, reflecting the higher oxidation state of sulfur [6]. The sulfinate group's intermediate oxidation state (+4) provides unique reactivity patterns, including susceptibility to both oxidation and reduction under appropriate conditions [23].

Hydroxylated analogs, particularly 2'-hydroxybiphenyl-2-sulfinate, exhibit enhanced biological activity and different solubility profiles [30] [28]. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities and alters the electronic distribution within the molecular framework [17]. These structural modifications significantly impact the compound's behavior in biological systems and its potential utility in biochemical applications [28] [35].

Laboratory-Scale Synthesis

Direct Sulfonation Methods

Direct sulfonation represents the most fundamental approach for preparing sodium [1,1'-biphenyl]-2-sulfinate through electrophilic aromatic substitution of biphenyl with sulfuric acid-based sulfonating agents. The homogeneous monosulfonation of biphenyl in concentrated aqueous sulfuric acid (81.5–96.8 weight percent) at 25 degrees Celsius has been extensively studied, with rates and isomer distributions comprehensively characterized [1] [2]. The sulfonation reaction exhibits first-order kinetics with respect to the substrate and proceeds predominantly at the para-position, achieving greater than 90 percent para-selectivity [1].

The active sulfonating entity in acid concentrations up to 86 weight percent sulfuric acid is identified as the protonated sulfuric acid species (H₃SO₄⁺) [1]. This electrophilic species attacks the electron-rich biphenyl system through a σ-complex intermediate, with substantial conjugative stabilization observed for the para-substituted product [1]. The relatively low degree of ortho-substitution can be attributed to steric hindrance by the adjacent ortho-hydrogen atom of the phenyl substituent during σ-complex formation leading to the ortho-sulfonic acid [1].

Under optimized conditions, direct sulfonation with concentrated sulfuric acid typically yields 85-95 percent of the desired biphenyl sulfonic acid, which can subsequently be neutralized with sodium hydroxide or sodium carbonate to afford the corresponding sodium sulfinate salt [4]. The reaction temperature must be carefully controlled to prevent over-sulfonation and formation of disulfonic acid byproducts . Extended reaction times of several hours are typically required to achieve complete conversion while maintaining high selectivity [1].

Reduction of Sulfonyl Chlorides

The reduction of biphenyl-2-sulfonyl chlorides provides an alternative synthetic route to sodium [1,1'-biphenyl]-2-sulfinate with excellent control over regioselectivity. Sodium sulfinates are commonly prepared through reduction of the corresponding sulfonyl chlorides using aqueous mixtures of sodium sulfite and sodium bicarbonate [5]. This method offers the advantage of utilizing pre-formed regioselective sulfonyl chloride intermediates, eliminating concerns about isomer distribution during the sulfinate formation step [6].

The reduction process typically involves treating the biphenyl-2-sulfonyl chloride with sodium sulfite in aqueous sodium bicarbonate solution at room temperature for 1-3 hours [6]. The reaction proceeds through nucleophilic attack of sulfite ion on the electrophilic sulfur center, followed by chloride elimination and neutralization to yield the sodium sulfinate salt [6]. Yields of 70-90 percent are commonly achieved with this methodology, and the products can be isolated through crystallization or precipitation techniques [6].

The primary limitation of this approach is the requirement for pre-synthesized sulfonyl chloride starting materials, which may involve additional synthetic steps and handling of corrosive reagents. However, the method provides excellent reproducibility and allows for precise control over the substitution pattern in the final sulfinate product [6].

Organometallic Approaches

Modern organometallic methodologies utilizing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate have emerged as powerful tools for synthesizing sodium aryl sulfinates from organometallic precursors [7] [8] [9]. DABSO is a bench-stable, colorless crystalline solid that decomposes at 200 degrees Celsius and serves as an effective replacement for gaseous sulfur dioxide in organic synthesis [10] [11].

The addition of organolithium reagents to DABSO generates lithium sulfinates suitable for direct conversion to sodium salts through cation exchange [12] [13]. Biphenyllithium, generated through lithium-halogen exchange from 2-bromobiphenyl at low temperature, reacts with DABSO in tetrahydrofuran solvent to form the corresponding lithium sulfinate intermediate [7]. Subsequent treatment with aqueous sodium carbonate provides the sodium sulfinate salt in yields ranging from 65-78 percent [12].

Grignard reagents offer an alternative organometallic approach, with phenylmagnesium bromide and related biphenyl Grignard reagents reacting with DABSO at room temperature [7] [13]. The reaction typically requires 0.5-0.6 equivalents of DABSO relative to the organometallic reagent and proceeds within 30 minutes to generate magnesium sulfinate intermediates [7]. Aqueous workup with sodium carbonate solution converts these intermediates to the desired sodium sulfinates in 55-75 percent yields [7] [13].

The organometallic approaches offer several advantages including mild reaction conditions, short reaction times, and compatibility with a wide range of functional groups [7]. The primary limitations include the need for strictly anhydrous conditions and the requirement for pre-formed organometallic reagents [7].

Industrial Production Methods

SO₃ Sulfonation Process

Industrial-scale production of sodium [1,1'-biphenyl]-2-sulfinate frequently employs sulfur trioxide as the primary sulfonating agent due to its high reactivity and efficiency [14] [15]. The sulfur trioxide sulfonation process operates through direct reaction of biphenyl with sulfur trioxide gas or liquid, typically conducted at temperatures between 50-80 degrees Celsius under controlled atmospheric or slightly elevated pressure conditions [14] [15].

The reaction is highly exothermic and proceeds rapidly, often instantaneously upon contact between reactants [14]. Temperature control is critical to prevent thermal decomposition and minimize side reactions, particularly sulfone formation through over-oxidation [14]. Industrial reactors employ sophisticated heat removal systems, including external heat exchangers and controlled addition rates of sulfur trioxide to maintain optimal reaction temperatures [15].

Conversion rates of 95-98 percent are routinely achieved with this methodology, with selectivity to the para-isomer typically ranging from 88-92 percent [14]. The high reactivity of sulfur trioxide necessitates dilution with dry air or inert gas to moderate the reaction vigor and prevent decomposition of products [14]. Post-treatment steps involve neutralization with sodium hydroxide or sodium carbonate to generate the sodium sulfinate salt [14].

Major advantages of the sulfur trioxide process include high conversion efficiency, minimal water formation during sulfonation, and rapid reaction kinetics allowing for continuous operation [14]. However, the method requires specialized equipment for handling the highly reactive sulfur trioxide, and careful process control is essential to minimize sulfone byproduct formation [14].

Excess H₂SO₄ Approaches

The excess sulfuric acid approach represents a widely adopted industrial method due to its operational simplicity and reduced safety concerns compared to sulfur trioxide processes [14] [16]. This method employs concentrated sulfuric acid (typically 96-98 percent) in large excess relative to the biphenyl substrate, with reaction temperatures maintained between 80-120 degrees Celsius [14] [16].

The water generated during the sulfonation reaction reduces the concentration of sulfuric acid and decreases reaction rates, necessitating the use of substantial excess sulfonating agent to drive the reaction to completion [14]. For aromatics that are difficult to sulfonate, oleum (fuming sulfuric acid) may be employed to provide additional free sulfur trioxide and enhance reaction efficiency [14].

Conversion rates of 85-92 percent are typically achieved with excellent selectivity to the para-isomer (90-94 percent) [14]. The method exhibits minimal side reactions compared to sulfur trioxide processes, and post-treatment is relatively straightforward, involving neutralization and product isolation [14]. Reaction conditions are mild, heat release is manageable, and the overall process demonstrates high reliability and reproducibility [14].

The primary disadvantage of this approach is the formation of reaction water, which dilutes the sulfuric acid and may require azeotropic removal or the use of additional dehydrating agents [14] [16]. Despite this limitation, the method remains widely employed in industrial settings due to its operational advantages and safety profile [14].

Chlorosulfonic Acid Routes

Chlorosulfonic acid serves as an effective sulfonating agent for industrial production of sodium [1,1'-biphenyl]-2-sulfinate, offering unique advantages in terms of reaction stoichiometry and product yield [14] [15] [17]. Chlorosulfonic acid can be regarded as a sulfur trioxide-hydrogen chloride complex, enabling sulfonation reactions to be conducted under mild conditions with precise stoichiometric control [17].

Industrial synthesis of chlorosulfonic acid involves the direct union of equimolar quantities of sulfur trioxide and dry hydrogen chloride gas in continuous flow operations [17]. The highly exothermic reaction requires careful temperature control at 50-80 degrees Celsius, typically achieved through water-cooled condensers and specialized reactor designs [17]. Commercial chlorosulfonic acid typically analyzes as 98-99.5 percent pure with minimal impurities [17].

The sulfonation of biphenyl with chlorosulfonic acid proceeds at temperatures ranging from 0-30 degrees Celsius, significantly lower than other industrial methods [14] [17]. The reaction is irreversible and proceeds essentially according to stoichiometry, with rapid reaction rates and high product yields of 88-95 percent [14] [17]. Selectivity to the para-isomer typically ranges from 85-90 percent, which is competitive with other industrial approaches [14].

Biphenyl has been selectively converted to the 4-sulfonic acid derivative through treatment with chlorosulfonic acid under controlled conditions [17]. The reaction produces hydrogen chloride gas as a byproduct, which must be captured and neutralized, typically through absorption in water to generate dilute hydrochloric acid solutions [15] [17].

The major advantages of chlorosulfonic acid routes include fast reaction kinetics, high yields, and operation under mild temperature conditions [14] [17]. However, the method requires handling of toxic chlorosulfonic acid and management of hydrogen chloride evolution during the reaction [14] [17]. Specialized corrosion-resistant equipment constructed from glass, glass-lined steel, or polytetrafluoroethylene-coated materials is essential to prevent contamination and equipment degradation [17].

Modern Synthetic Developments

DABSO as SO₂ Surrogate

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has revolutionized sulfinate synthesis by providing a stable, solid alternative to gaseous sulfur dioxide [9] [10] [11]. DABSO is a colorless crystalline solid that forms through the combination of DABCO with two molecules of sulfur dioxide, creating a bench-stable complex that decomposes at 200 degrees Celsius [10] [11]. The reagent is air-stable, easily handled, and typically stored under inert gas at room temperature to maintain optimal quality [10] [11].

The utility of DABSO extends beyond simple sulfur dioxide replacement, as it enables previously challenging transformations involving sulfur dioxide incorporation under mild conditions [9] [12]. The reagent functions effectively with both organolithium and Grignard reagents to generate metal sulfinates that can be directly converted to sodium salts [7] [12] [13]. The addition of organometallic reagents to DABSO occurs rapidly at room temperature or below, typically requiring only 30 minutes for complete conversion [7] [13].

Recent developments have demonstrated the application of DABSO in three-component, one-pot sulfone synthesis protocols, where metal sulfinates generated from organometallic reagents and DABSO are trapped in situ with various electrophiles [13]. This methodology enables the direct formation of sulfones while bypassing the isolation of intermediate sulfinate salts [13]. The approach has been successfully applied to a diverse range of electrophiles, including alkyl halides, epoxides, and iodonium salts [13].

DABSO-mediated synthesis offers several distinct advantages including elimination of hazardous gaseous sulfur dioxide handling, measured delivery of sulfur dioxide equivalents, and compatibility with standard laboratory glassware [9] [12]. The reagent enables reactions that were previously impractical due to the difficulties associated with gaseous sulfur dioxide, expanding the synthetic accessibility of sulfinate derivatives [9] [10].

The commercial availability of DABSO from multiple suppliers has facilitated widespread adoption of the methodology [10] [11]. The reagent is typically supplied at greater than 95 percent purity based on sulfur elemental analysis, with active sulfur dioxide content of approximately 50 percent by weight [18] [19]. Storage at 2-8 degrees Celsius is recommended to maintain stability, and the reagent exhibits good shelf life under proper storage conditions [18] [19].

Flow Chemistry Applications

Flow chemistry methodologies have emerged as powerful tools for the synthesis of sodium [1,1'-biphenyl]-2-sulfinate, offering significant advantages in terms of reaction control, safety, and productivity [20] [21]. Continuous flow processes enable precise control of reaction parameters including temperature, pressure, residence time, and reagent mixing, resulting in enhanced conversion rates and selectivity compared to traditional batch methods [20] [21].

Microwave-assisted flow synthesis has demonstrated particular promise for biphenyl sulfonation reactions, with residence times reduced to 5-15 minutes compared to 2-6 hours required for conventional batch processes [22] [23]. The combination of controlled microwave heating and continuous flow enables operation at elevated temperatures (100-140 degrees Celsius) while maintaining precise temperature control and preventing hot spot formation [22] [23].

Recent studies have demonstrated conversion rates of 92-98 percent for biphenyl sulfonation under continuous flow conditions, with selectivity to the para-isomer ranging from 92-96 percent [22]. The enhanced mass and heat transfer characteristics of flow reactors enable more efficient mixing of reactants and rapid heat removal, contributing to improved reaction outcomes [20] [21].

Flow chemistry applications extend to DABSO-mediated synthesis, where the controlled addition of organometallic reagents to DABSO suspensions in flow reactors enables consistent product formation with minimal variability [20]. The ability to precisely control stoichiometry and reaction time in flow systems is particularly beneficial for reactions involving highly reactive intermediates such as metal sulfinates [20] [21].

The implementation of flow chemistry for sodium [1,1'-biphenyl]-2-sulfinate synthesis offers several operational advantages including reduced reaction times, improved safety through elimination of large-scale handling of hazardous reagents, and enhanced productivity through continuous operation [20] [21]. Automated control systems enable precise reproducibility and reduce operator exposure to reactive chemicals [20] [21].

Green Chemistry Considerations

The development of environmentally sustainable methods for sodium [1,1'-biphenyl]-2-sulfinate synthesis has become increasingly important in modern chemical manufacturing [24] [25] [26]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and implementation of energy-efficient processes [24] [25] [26].

DABSO-mediated synthesis represents a significant advancement in green chemistry applications, as it eliminates the need for gaseous sulfur dioxide handling while enabling reactions under mild conditions [24] [27]. The solid-state reagent can be weighed and handled using standard laboratory techniques, reducing the risk of exposure and environmental release compared to gaseous alternatives [27] [11]. Additionally, DABSO reactions typically proceed at room temperature or with minimal heating, reducing energy consumption compared to traditional high-temperature sulfonation processes [27].

Solvent selection plays a critical role in green chemistry implementations, with efforts focused on replacing hazardous organic solvents with more benign alternatives [24]. Recent developments have demonstrated the feasibility of conducting DABSO reactions in environmentally preferred solvents such as water, ethanol, or solvent-free conditions under mechanochemical activation [28] [24]. Mechanochemical synthesis using ball milling techniques has shown particular promise, enabling sulfonation reactions without the use of organic solvents while achieving yields of 62-75 percent [28].

The reduction of waste generation represents another key green chemistry consideration, with emphasis on developing atom-economical processes that minimize byproduct formation [24] [25]. DABSO-mediated synthesis offers improved atom economy compared to traditional methods, as the DABCO component can potentially be recovered and recycled [27]. Additionally, the use of aqueous workup procedures reduces the need for organic extraction solvents [24].

Energy efficiency considerations have led to the development of microwave-assisted synthesis protocols that significantly reduce reaction times while maintaining high yields and selectivity [22] [23]. Microwave heating enables rapid and uniform heating of reaction mixtures, reducing overall energy consumption compared to conventional heating methods [22] [23]. The combination of microwave assistance with flow chemistry further enhances energy efficiency through continuous operation and improved heat transfer [22] [23].

The implementation of catalytic processes represents another important green chemistry advancement, with the development of transition metal-catalyzed methods that enable sulfinate synthesis under mild conditions using readily available starting materials [29] [27]. These catalytic approaches often proceed with high efficiency and selectivity while minimizing the formation of unwanted byproducts [29] [27].

Hydrogen Bond Acceptor Count

3

Exact Mass

240.02209498 g/mol

Monoisotopic Mass

240.02209498 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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